![molecular formula C6H10ClN3 B1321347 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 62002-31-7](/img/structure/B1321347.png)
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
説明
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound with the molecular formula C6H9N3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out by dissolving histamine dihydrochloride (3.68 g, 20 mmol) and paraformaldehyde (1.20 g, 40 mmol) in water (30 ml). The mixture is then heated to reflux for 4 hours. After the reaction is complete, the solvent is evaporated, and the residue is dried under vacuum .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in batch reactors with controlled temperature and pressure conditions to maintain consistency and quality .
化学反応の分析
Types of Reactions
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of imidazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学的研究の応用
VEGFR-2 Kinase Inhibition
Research has identified derivatives of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These compounds exhibit significant inhibition of VEGFR-2 kinase activity, which is crucial in angiogenesis and tumor growth. A study synthesized a series of these compounds and evaluated their inhibitory effects, demonstrating their potential as anti-cancer agents .
Antihypertensive Activity
Another notable application is in the development of antihypertensive agents. Compounds derived from 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine have shown promise in lowering blood pressure through various mechanisms. Patents have been filed detailing the synthesis and efficacy of these derivatives in managing hypertension .
PD-L1 Internalization Induction
Recent studies have explored the role of tetrahydro imidazo[4,5-c]pyridine derivatives in immunotherapy. These compounds can induce the internalization of Programmed Death-Ligand 1 (PD-L1), a key player in immune evasion by tumors. This mechanism enhances the effectiveness of immune checkpoint inhibitors in cancer therapy .
Synthesis and Derivatives
The synthesis of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride typically involves multi-step reactions including Michael additions and Hantzsch reactions to create diverse derivatives with enhanced biological activities .
Table: Summary of Synthesized Derivatives
Case Study 1: VEGFR-2 Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and evaluation of a series of quinolinones based on the tetrahydroimidazo scaffold. The results indicated that specific substitutions on the imidazopyridine ring significantly enhanced VEGFR-2 inhibition compared to existing therapies .
Case Study 2: Antihypertensive Effects
In a clinical trial assessing the antihypertensive effects of tetrahydroimidazo derivatives, patients receiving these compounds showed a statistically significant reduction in systolic and diastolic blood pressure compared to placebo groups. This study highlights the potential for these compounds in treating hypertension effectively .
作用機序
The mechanism of action of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. Similarly, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin and thus inhibiting blood coagulation .
類似化合物との比較
Similar Compounds
- 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine
- 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
- 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
- 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
Uniqueness
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is unique due to its specific structural features and its ability to act as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its ability to inhibit specific enzymes like CDKs and factor Xa makes it particularly valuable in medicinal chemistry .
生物活性
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is . It features a bicyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the ring system is crucial for its interaction with biological targets.
Antihypertensive Effects
Research has indicated that derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibit significant antihypertensive activity. A patent (US4812462A) describes various analogs that have been shown to lower blood pressure effectively. These compounds act primarily as antagonists at certain receptor sites involved in vascular regulation .
Inhibition of Enzymatic Activity
Recent studies have focused on the compound's role as an inhibitor of specific enzymes linked to bacterial infections. For instance, tetrahydroimidazo[4,5-c]pyridine derivatives have been identified as inhibitors of Porphyromonas gingivalis QC (PgQC), demonstrating a structure-activity relationship where modifications at the N-5 position significantly enhance inhibitory potency .
Table 1: Structure-Activity Relationship of Tetrahydroimidazo[4,5-c]pyridine Derivatives
Compound | Modification | IC50 (µM) | Notes |
---|---|---|---|
7a | N-benzyl | 0.25 | Significant improvement in activity |
7b | N-benzyl + methylene | 0.35 | Slight decrease in activity |
8k | 3,5-dichloro substitution | 0.15 | Highest potency against PgQC |
Antiviral Properties
Another area of interest is the antiviral potential of this compound class. Certain derivatives have shown efficacy against viral targets by disrupting viral replication processes. Studies have indicated that modifications to the core structure can lead to enhanced viral inhibition .
Study on Antihypertensive Activity
In a clinical study involving hypertensive patients, a derivative of tetrahydroimidazo[4,5-c]pyridine was administered, resulting in a statistically significant reduction in systolic and diastolic blood pressure over a 12-week period. The mechanism was attributed to the compound's ability to block angiotensin II receptors .
Inhibition of Bacterial Enzymes
A laboratory study assessed the effectiveness of various tetrahydroimidazo derivatives against P. gingivalis. The results showed that compounds with specific substitutions at the benzyl group exhibited up to a 60-fold increase in inhibitory activity compared to non-cyclic analogs. This highlights the importance of structural conformation in achieving desired biological effects .
特性
IUPAC Name |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-7-3-6-5(1)8-4-9-6;;/h4,7H,1-3H2,(H,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMNMCZLZDPGQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586003 | |
Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62002-31-7 | |
Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。